molecular formula C14H10Cl2N2O2 B2384952 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide CAS No. 1797067-38-9

3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide

Cat. No.: B2384952
CAS No.: 1797067-38-9
M. Wt: 309.15
InChI Key: QRLYBXGVOHODEH-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine atoms at positions 3 and 6, a furan ring attached via a methylene bridge, and a propynyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

The synthesis of 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to introduce chlorine atoms at the 3 and 6 positions. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The furan ring is then introduced via a nucleophilic substitution reaction, and the propynyl group is added through an alkylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Preliminary studies suggest it may have anticancer properties by inhibiting specific enzymes involved in cell proliferation.

    Industry: It can be used in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell signaling pathways, thereby preventing tumor growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide include other pyridine derivatives with various substituents. Some examples are:

Properties

IUPAC Name

3,6-dichloro-N-(furan-2-ylmethyl)-N-prop-2-ynylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c1-2-7-18(9-10-4-3-8-20-10)14(19)13-11(15)5-6-12(16)17-13/h1,3-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLYBXGVOHODEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CO1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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